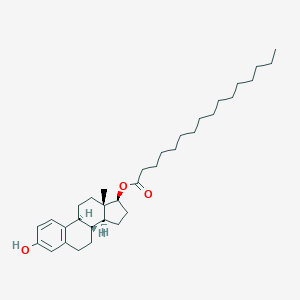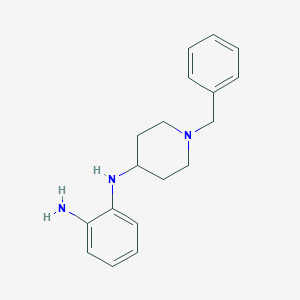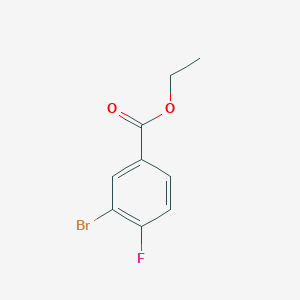
Prostaglandine D2 Ethanolamide
Vue d'ensemble
Description
L'éthanolamide de prostaglandine D2 est un lipide bioactif produit par le métabolisme séquentiel de l'anandamide (éthanolamide d'arachidonyle) par les enzymes cyclooxygénases, en particulier la cyclooxygénase-2, et la synthase de prostaglandine D . Ce composé fait partie de la famille des prostaglandines, qui jouent des rôles importants dans divers processus physiologiques, notamment l'inflammation, la vasodilatation et la bronchoconstriction .
Applications De Recherche Scientifique
L'éthanolamide de prostaglandine D2 présente plusieurs applications en recherche scientifique, notamment :
Médecine : Il présente des applications thérapeutiques potentielles dans le traitement de pathologies telles que l'asthme et les maladies inflammatoires de l'intestin
Industrie : Bien que ses applications industrielles soient limitées, il est utilisé dans la recherche pour développer de nouveaux médicaments et agents thérapeutiques.
5. Mécanisme d'action
L'éthanolamide de prostaglandine D2 exerce ses effets en interagissant avec des récepteurs spécifiques et des cibles moléculaires. Il est libéré lors de l'activation des mastocytes et synthétisé par les macrophages alvéolaires . Ses actions biologiques comprennent la bronchoconstriction, l'inhibition du facteur d'activation plaquettaire et les effets cytotoxiques . Le composé agit principalement par l'intermédiaire des récepteurs couplés aux protéines G, conduisant à diverses voies de signalisation en aval .
Mécanisme D'action
Target of Action
Prostaglandin D2 Ethanolamide, also known as Prostamide D2, primarily targets the Prostaglandin D2 receptor 2 (DP2) . This receptor is mainly expressed by key cells involved in type 2 immune responses, including T helper type 2 (TH2) cells, type 2 innate lymphoid cells, and eosinophils . It also interacts with the Aldo-keto reductase family 1 member C3 .
Mode of Action
Prostamide D2 interacts with its targets, leading to a series of biological actions. It is inactive against recombinant prostanoid receptors, including the D prostanoid receptor . It increases the frequency of miniature inhibitory postsynaptic currents in primary cultured hippocampal neurons, an effect opposite to that induced by anandamide .
Biochemical Pathways
Prostamide D2 is involved in various biochemical pathways. It is a major prostaglandin produced by mast cells and also by other immune cells such as TH2 cells and dendritic cells . It is released upon activation of mast cells and is also synthesized by alveolar macrophages . Prostaglandin D2 (PGD2) stimulates three distinct types of G protein-coupled receptors: DP1, CRTH2 (DP2), and F type of prostanoid (FP) receptors .
Pharmacokinetics
It is known that the compound is released upon activation of mast cells and is also synthesized by alveolar macrophages . More research is needed to fully understand the ADME properties of Prostamide D2.
Result of Action
The interaction of Prostamide D2 with its targets has serious consequences in the pulmonary milieu, including the release of pro-inflammatory cytokines and harmful cationic proteases, leading to tissue remodeling, mucus production, structural damage, and compromised lung function . It also induces apoptosis in colorectal carcinoma cell lines .
Action Environment
The action of Prostamide D2 can be influenced by various environmental factors. For instance, its concentration in asthma patients is 10 times higher than in control patients, especially after it is brought into contact with allergens, air pollution, secondhand smoke, and smoke
Analyse Biochimique
Biochemical Properties
Prostaglandin D2 Ethanolamide interacts with various enzymes and proteins. It is produced by the action of COX-2 on anandamide, a process that involves the conversion of arachidonic acid to Prostaglandin H2, which is then further metabolized to Prostaglandin D2 Ethanolamide . The compound is inactive against recombinant prostanoid receptors, including the D prostanoid receptor .
Cellular Effects
Prostaglandin D2 Ethanolamide has been shown to have various effects on cells. For instance, it increases the frequency of miniature inhibitory postsynaptic currents in primary cultured hippocampal neurons, an effect opposite to that induced by anandamide . It also induces apoptosis in colorectal carcinoma cell lines .
Molecular Mechanism
The molecular mechanism of Prostaglandin D2 Ethanolamide involves its interaction with various biomolecules. It acts as a substrate for cyclooxygenase, leading to its conversion to Prostaglandin D2
Temporal Effects in Laboratory Settings
It is known that the compound can be produced in response to inflammatory conditions, suggesting that its effects may change over time depending on the cellular environment .
Metabolic Pathways
Prostaglandin D2 Ethanolamide is involved in the prostaglandin D2 metabolic pathway. It is produced from anandamide through the action of cyclooxygenase (COX) enzymes, particularly COX-2, and PGD synthase .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : L'éthanolamide de prostaglandine D2 est synthétisé par le métabolisme de l'anandamide par les enzymes cyclooxygénases, en particulier la cyclooxygénase-2, et la synthase de prostaglandine D . La biosynthèse peut être augmentée lorsque le métabolisme de l'anandamide est diminué par la suppression de l'hydrolase d'amide d'acide gras .
Méthodes de production industrielle : Actuellement, il existe peu d'informations sur les méthodes de production industrielle à grande échelle de l'éthanolamide de prostaglandine D2. La majeure partie de la production est probablement effectuée dans des laboratoires de recherche pour des études scientifiques.
Analyse Des Réactions Chimiques
Types de réactions : L'éthanolamide de prostaglandine D2 subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont cruciales pour son activité biologique et son interaction avec d'autres molécules.
Réactifs et conditions communs : La synthèse de l'éthanolamide de prostaglandine D2 implique l'utilisation d'enzymes cyclooxygénases et de synthase de prostaglandine D . Les conditions réactionnelles comprennent généralement la présence de ces enzymes et de substrats appropriés, tels que l'anandamide.
Principaux produits formés : Le principal produit formé à partir de la synthèse de l'éthanolamide de prostaglandine D2 est le composé lui-même. Il peut subir d'autres transformations métaboliques pour produire d'autres lipides bioactifs.
Comparaison Avec Des Composés Similaires
L'éthanolamide de prostaglandine D2 fait partie de la famille des prostamides, qui comprend d'autres composés comme la prostamide F2a et la prostamide E2 . Ces composés sont dérivés de l'oxydation des endocannabinoïdes par la cyclooxygénase-2 . Comparé aux autres prostaglandines, l'éthanolamide de prostaglandine D2 possède des activités biologiques et des interactions avec les récepteurs uniques, ce qui en fait un composé précieux pour la recherche et les applications thérapeutiques potentielles .
Composés similaires :
- Prostaglandine D2
- Prostaglandine E2
- Prostaglandine F2a
- Prostamide F2a
- Prostamide E2
Propriétés
IUPAC Name |
(Z)-N-(2-hydroxyethyl)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H37NO5/c1-2-3-6-9-17(25)12-13-19-18(20(26)16-21(19)27)10-7-4-5-8-11-22(28)23-14-15-24/h4,7,12-13,17-20,24-26H,2-3,5-6,8-11,14-16H2,1H3,(H,23,28)/b7-4-,13-12+/t17-,18+,19+,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEYDJKSQFDUAGF-YIRKRNQHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(C(CC1=O)O)CC=CCCCC(=O)NCCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@@H]1[C@H]([C@H](CC1=O)O)C/C=C\CCCC(=O)NCCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H37NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | PGD2 ethanolamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013629 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
398138-28-8 | |
| Record name | Prostaglandin D2 ethanolamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=398138-28-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | PGD2 ethanolamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013629 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the lack of fatty acid amide hydrolase (FAAH) affect prostamide D2 levels?
A: The research primarily focuses on prostamide F2α, E2, and anandamide. While it doesn't directly investigate prostamide D2, it demonstrates that in FAAH -/- mice, the levels of anandamide, prostamide E2, and prostamide D2 are significantly higher after anandamide administration compared to control mice []. This suggests that FAAH plays a role in the metabolism of these compounds, and its absence could lead to their accumulation. It's plausible that a similar trend might be observed with prostamide D2, but further research is needed to confirm this.
Q2: Could prostamide D2 interact with prostanoid receptors?
A: Research indicates that while prostamides, including prostamide D2, can stimulate certain responses, they do not show significant interaction with known prostanoid receptors []. For instance, prostamide D2, along with E2 and F2α, showed minimal to no binding affinity for various human recombinant prostanoid receptors (DP, EP1-4, FP, IP, and TP) []. This suggests that prostamide D2 might exert its effects through alternative mechanisms, potentially involving novel receptors yet to be characterized.
Q3: What are the potential research applications for understanding prostamide D2 formation?
A: The research highlights that prostamide F2α is formed in vivo from anandamide, particularly when FAAH, a key enzyme in anandamide degradation, is absent []. This conversion is suggested to occur via the cyclooxygenase-2 (COX-2) pathway. Given the structural similarities and metabolic pathways involved, understanding the formation of prostamide D2 could have implications for:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(2-Methoxynaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane](/img/structure/B31056.png)
![2-[(Phenylmethoxy)methyl]-1-butanol](/img/structure/B31060.png)












